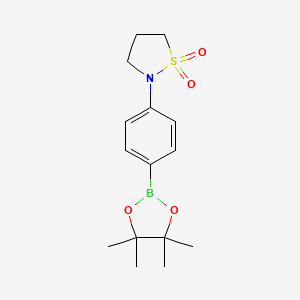

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester

説明

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester (4-DIPE) is an organic compound that is widely used in scientific research for a variety of applications. It is a versatile compound with a wide range of uses, from synthesis to biochemistry and physiology. 4-DIPE has been found to be particularly useful in the study of organic chemistry, biochemistry, and pharmacology.

科学的研究の応用

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester is widely used in scientific research for a variety of purposes. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. This compound has also been used in the study of biochemistry and physiology, particularly in the synthesis of drugs and other biologically active compounds. Additionally, this compound has been used in the study of pharmacology, as it has been found to act as a potent inhibitor of certain enzymes.

作用機序

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has been found to act as a potent inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It acts as an inhibitor by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity has been found to have a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The inhibition of enzyme activity by this compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective anti-inflammatory agent, as it inhibits the production of pro-inflammatory compounds such as prostaglandins and leukotrienes. Additionally, this compound has been found to be an effective anti-cancer agent, as it has been found to inhibit the growth and spread of certain types of cancer cells.

実験室実験の利点と制限

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis is relatively straightforward. Additionally, it is a stable compound and is not easily degraded. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent such as THF or DMF. Additionally, it is not very soluble in organic solvents, so it must be used at high concentrations in order to achieve the desired effect.

将来の方向性

There are a number of potential future directions for the use of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester in scientific research. For example, it could be used to develop more effective anti-inflammatory and anti-cancer drugs. Additionally, it could be used to develop more effective inhibitors of other enzymes, such as proteases and kinases. Additionally, it could be used to develop more effective inhibitors of other diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used to develop more effective inhibitors of other biological processes, such as protein folding.

特性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUDSAMLHAQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)

![3-(4-fluorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643938.png)

![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)